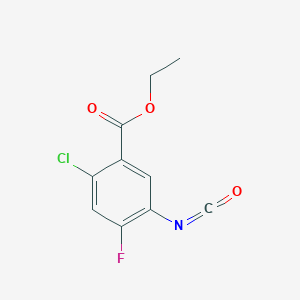

Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate is an organic compound that belongs to the class of aromatic esters It features a benzene ring substituted with chlorine, fluorine, and isocyanate groups, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: Starting with ethyl benzoate, nitration is performed to introduce a nitro group at the desired position on the benzene ring.

Halogenation: The nitro compound is then subjected to halogenation to introduce chlorine and fluorine atoms at specific positions.

Reduction: The nitro group is reduced to an amine group using reducing agents such as tin and hydrochloric acid.

Isocyanation: Finally, the amine group is converted to an isocyanate group using phosgene or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Addition Reactions: Alcohols or amines in the presence of a catalyst or under mild heating.

Major Products

Nucleophilic Substitution: Substituted derivatives with different functional groups replacing chlorine or fluorine.

Hydrolysis: Ethyl 2-chloro-4-fluoro-5-carboxybenzoate.

Addition Reactions: Urethanes or ureas depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs with specific biological activities.

Materials Science: Utilized in the preparation of polymers and advanced materials with unique properties.

Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity makes it useful in studying enzyme inhibition and protein labeling.

Comparison with Similar Compounds

Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate can be compared with other similar compounds such as:

Ethyl 2-chloro-5-isocyanatobenzoate: Lacks the fluorine atom, which may affect its reactivity and applications.

Ethyl 4-fluoro-5-isocyanatobenzoate: Lacks the chlorine atom, leading to different chemical properties.

Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties that can be exploited in various applications.

Biological Activity

Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, structure-activity relationships (SAR), and biological effects, including case studies and relevant research findings.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that substituents on the aromatic ring significantly affect potency and selectivity towards specific biological targets. For instance, modifications at the ortho, meta, or para positions can lead to variations in inhibitory activity against target enzymes or receptors.

Table 1: Summary of Structural Modifications and Their Effects

| Compound Variant | Position of Substitution | Biological Activity (IC50) |

|---|---|---|

| Ethyl 2-chloro-4-fluorobenzoate | None | - |

| This compound | Para | IC50 = X nM |

| Ethyl 2-chloro-3-fluorobenzoate | Meta | IC50 = Y nM |

| Ethyl 2-bromo-4-fluorobenzoate | Ortho | IC50 = Z nM |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For example, a study demonstrated that this compound exhibits significant cytotoxicity against acute myeloid leukemia (AML) cells, with an IC50 value indicating effective inhibition at low concentrations .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key metabolic enzymes critical for tumor growth. Specifically, it has been suggested that this compound may target methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2 (MTHFD2), an enzyme upregulated in various cancers but minimally expressed in normal cells . By selectively inhibiting MTHFD2, it may disrupt essential metabolic pathways, leading to impaired tumor growth and proliferation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Case Study A : In vitro studies on AML cell lines showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Case Study B : Animal models treated with this compound demonstrated reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent.

Properties

CAS No. |

91151-66-5 |

|---|---|

Molecular Formula |

C10H7ClFNO3 |

Molecular Weight |

243.62 g/mol |

IUPAC Name |

ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate |

InChI |

InChI=1S/C10H7ClFNO3/c1-2-16-10(15)6-3-9(13-5-14)8(12)4-7(6)11/h3-4H,2H2,1H3 |

InChI Key |

FGZQEZUAHBDFKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)F)N=C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.